N-[1-(2,4-dimethylphenyl)ethyl]benzamide
Description
Properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-16(13(2)11-12)14(3)18-17(19)15-7-5-4-6-8-15/h4-11,14H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHLRBVNDMUTCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]benzamide typically involves the reaction of 2,4-dimethylphenyl ethylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2,4-dimethylphenyl)ethyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
N-[1-(2,4-dimethylphenyl)ethyl]benzamide serves as an intermediate in synthesizing more complex organic molecules. Its unique structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with distinct properties.
Biological Studies
The compound has shown promise in enzyme inhibition and protein-ligand interaction studies . Its mechanism of action involves forming hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This property makes it a candidate for research in drug development targeting specific enzymes or receptors involved in disease pathways.
Case Study: Inhibition of Cancer Cell Growth
A study evaluated several analogues of this compound for their ability to inhibit cancer cell proliferation. The findings indicated that certain derivatives exhibited significantly enhanced anti-cancer activity compared to the lead compound INH1, demonstrating the potential of this compound in cancer therapeutics .
Industrial Applications
In industry, this compound can be utilized in producing specialty chemicals and materials with specific properties. Its unique chemical structure allows for modification and optimization for various applications in materials science and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The 2,4-dimethylphenyl ethyl moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The table below summarizes structural analogues, their substituents, molecular properties, and biological activities:
Key Observations:
- Lipophilicity and Solubility : The target compound’s 2,4-dimethylphenyl group increases lipophilicity compared to hydroxylated (THHEB) or methoxylated (Rip-B) analogues. This may reduce aqueous solubility but improve blood-brain barrier penetration .
- Metabolic Stability: LY201116 undergoes rapid N-acetylation and hydroxylation due to its 4-amino group .
- Biological Activity : Polar substituents (e.g., hydroxyl in THHEB) correlate with antioxidant activity, while lipophilic groups (e.g., dimethylphenyl) are common in anticonvulsants or CNS-targeting agents .
Pharmacokinetic and Metabolic Considerations
- LY201116: Exhibits rapid absorption (Tₘₐₓ: 0.75 hr) and metabolism via N-acetylation to 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP). The 2,6-dimethyl substitution likely sterically hinders oxidation compared to 2,4-dimethyl isomers .
- THHEB : Polar hydroxyl groups enhance solubility but may increase renal excretion, reducing bioavailability .
The target compound’s 2,4-dimethyl substitution could alter metabolic pathways (e.g., favoring CYP450-mediated oxidation over N-acetylation) and tissue distribution compared to LY201115.
Q & A
Q. What are the optimal synthetic routes for N-[1-(2,4-dimethylphenyl)ethyl]benzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : A robust synthesis begins with coupling 2,4-dimethylphenyl ethylamine with benzoyl chloride in anhydrous dichloromethane under nitrogen. Catalytic triethylamine (1.2 equiv) enhances nucleophilicity. Monitor reaction progression via TLC (silica gel, ethyl acetate/hexane 1:4). Post-reaction, purify via column chromatography (gradient elution) to isolate the product. Optimize yield (target ≥85%) by controlling temperature (0–5°C during addition) and stoichiometric ratios. For analogs, substituent-sensitive steps (e.g., nitro group reduction) require inert atmospheres and Pd/C catalysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Confirm structure and purity using:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.3–7.8 ppm), methyl groups (δ 2.3–2.6 ppm), and amide NH (δ 8.1 ppm, broad). Compare with computed spectra (DFT/B3LYP) for validation .
- LC-MS : ESI+ mode detects [M+H]+ at m/z 282.2 (theoretical 281.36). Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
- Methodological Answer : Use enzyme inhibition assays (e.g., CYP51 for antifungal activity):
Prepare microsomal fractions from Aspergillus fumigatus.
Measure IC50 via UV-Vis spectroscopy (λ = 450 nm) using lanosterol as substrate.
Validate with cytotoxicity assays (MTT) in mammalian cells to exclude non-specific effects .
Q. How should purification protocols be designed to ensure high purity of this compound?
- Methodological Answer : Post-synthesis, use sequential purification:
- Liquid-liquid extraction : Remove unreacted amine with dilute HCl (1M).
- Recrystallization : Dissolve crude product in hot ethanol, cool to −20°C.
- Flash chromatography : Silica gel (230–400 mesh), hexane/ethyl acetate (3:1). Monitor fractions by TLC .
Advanced Research Questions
Q. How can computational modeling guide the understanding of this compound’s mechanism of action?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., CYP51):
Prepare ligand (AM1-BCC charges) and receptor (PDB: 5FSA).
Analyze binding poses for hydrogen bonds (e.g., amide-O with heme Fe).
Validate with MD simulations (GROMACS) to assess stability (RMSD <2 Å over 50 ns). Compare with mutagenesis data (e.g., Y140F variants) to confirm critical residues .
Q. How can contradictory biological assay data for derivatives be resolved?
- Methodological Answer : Discrepancies between IC50 and in vivo efficacy may arise from:
Q. What strategies enhance the structure-activity relationship (SAR) of this compound analogs?
- Methodological Answer : Systematic SAR studies require:
Substituent variation : Replace 2,4-dimethylphenyl with halogenated (Cl, F) or electron-withdrawing groups (NO2).
Bioisosteric replacement : Swap benzamide with thiadiazole (improves metabolic stability).
3D-QSAR : CoMFA models using steric/electrostatic fields predict activity cliffs. Validate with synthesized analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
